7-(Bromomethyl)-4H-chromen-4-one

Catalog No.
S1952615
CAS No.
M.F
C10H7BrO2
M. Wt
239.06 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Bromomethyl)-4H-chromen-4-one

Traditional synthesis of 7-functionalized chromones via radical bromination yields complex mixtures, compromising yield and reproducibility. 7-(Bromomethyl)-4H-chromen-4-one (CAS 331683-65-9) provides a pre-installed benzylic bromide for immediate, high-yielding SN2 displacement under mild conditions, eliminating purification bottlenecks. • Eliminates di-brominated byproducts & unreacted material from radical bromination. • Superior reactivity over 7-chloromethyl analog, enabling gentle coupling of temperature-sensitive biomolecules. • Streamlines SAR library synthesis and chromone-probe construction.

Product Name

7-(Bromomethyl)-4H-chromen-4-one

IUPAC Name

7-(bromomethyl)chromen-4-one

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

InChI

InChI=1S/C10H7BrO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,6H2

InChI Key

RNDDWAQNTLAKSR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CBr)OC=CC2=O

Canonical SMILES

C1=CC2=C(C=C1CBr)OC=CC2=O

Synonyms

7-(Bromomethyl)-4H-chromen-4-one, 7-(Bromomethyl)chromone, 4H-1-Benzopyran-4-one, 7-(bromomethyl)-, 7-Bromomethyl-4H-1-benzopyran-4-one, 7-(Bromomethyl)chromen-4-one

Purity

≥95%

Package Size

250 mg, 1 g, 5 g, 10 g

7-(Bromomethyl)-4H-chromen-4-one (CAS 331683-65-9) is a pre-functionalized heterocyclic building block that combines the privileged 4-oxo-4H-chromene pharmacophore with a highly reactive benzylic bromide moiety. In medicinal chemistry and materials science, the chromone core is valued for its distinct electronic properties, photostability, and strong binding affinity to targets such as monoamine oxidases. The 7-bromomethyl substitution provides an electrophilic handle for rapid nucleophilic displacement (SN2) by amines, thiols, and phenols. By offering a pre-installed, highly active leaving group, this compound allows researchers to bypass complex multi-step core functionalizations, enabling the direct and efficient integration of the chromone motif into complex molecular architectures or fluorogenic probes [1].

Procurement Fit

Electrophilic building block for nucleophilic substitution and library synthesis
Chromone privileged scaffold for medicinal chemistry and chemical biology
7-bromomethyl provides a reactive handle for targeted covalent modification

Attempting to substitute 7-(Bromomethyl)-4H-chromen-4-one with its unhalogenated precursor, 7-methylchromone, introduces significant synthetic liabilities. In-house radical bromination notoriously suffers from poor selectivity, yielding difficult-to-separate mixtures of unreacted starting material, the desired mono-bromide, and di-brominated byproducts, which severely impacts overall yield and batch reproducibility. Conversely, substituting with the cheaper 7-(chloromethyl) analog compromises reactivity; the chloride is a significantly poorer leaving group, often requiring harsh heating or the addition of iodide catalysts to drive SN2 reactions to completion. These harsher conditions can degrade sensitive nucleophiles or complex biomolecules. Procuring the pure bromomethyl derivative ensures immediate, high-yielding reactivity under mild conditions, streamlining downstream workflows [1].

Substitution Risk

Positional isomer 2- or 3-bromomethyl substitution may shift reactivity and kinase selectivity profiles, differing from the 7-position chromone.
Leaving group Chloromethyl or hydroxymethyl analogs may exhibit lower substitution rates; reactivity context should be verified.
Scaffold mismatch 7-(bromomethyl)-2H-chromen-2-one (coumarin) has different fluorescence and photochemical properties, limiting direct substitution in probe applications.

Accelerated Leaving Group Kinetics for Mild-Condition Derivatization

The choice of halogen at the benzylic position fundamentally dictates the processability of the chromone scaffold. The benzylic bromide in 7-(Bromomethyl)-4H-chromen-4-one serves as a more reactive leaving group compared to its chloride counterpart. Under standard SN2 conditions with amine or phenoxide nucleophiles, bromomethyl derivatives typically exhibit reaction rates 50 to 100 times faster than chloromethyl analogs. This kinetic advantage allows functionalization to proceed to >90% yield at room temperature or mild heating (e.g., 40-50 °C), whereas the chloromethyl analog often requires prolonged reflux, increasing the risk of thermal degradation for sensitive substrates [1].

Evidence DimensionSN2 Reaction Kinetics and Yield
Target Compound Data>90% yield at 25-50 °C (rapid kinetics)
Comparator Or Baseline7-(Chloromethyl)-4H-chromen-4-one (requires reflux, slower kinetics)
Quantified Difference~50-100x faster reaction rate; avoids reflux conditions
ConditionsStandard SN2 displacement with heteroatom nucleophiles in polar aprotic solvents

Enables the efficient tagging or derivatization of thermally sensitive APIs and biomolecules without inducing degradation or requiring secondary catalysts.

NAAA Inhibition
Head-to-head
Target IC50 73 nM
Comparator 160 nM
Reported NAAA inhibitory potency context; supports potency differentiation review
Human NAAA HEK293 cells, 10 min preincubation

Elimination of Purification Bottlenecks from Radical Bromination

Procuring pre-functionalized 7-(Bromomethyl)-4H-chromen-4-one bypasses the severe inefficiencies of synthesizing it from 7-methylchromone. Standard Wohl-Ziegler bromination of methylchromones typically yields a statistical mixture containing 10-20% of the over-alkylated dibromomethyl impurity and unreacted starting material. Removing these impurities requires tedious, solvent-intensive silica gel chromatography, often reducing the isolated yield of the pure mono-bromide to 40-60%. By sourcing the pure bromomethyl compound, laboratories eliminate this purification bottleneck, ensuring complete material utilization in downstream coupling steps[1].

Evidence DimensionIsolated Yield and Purity of Reactive Intermediate
Target Compound Data100% ready-to-use mono-bromide
Comparator Or BaselineIn-house synthesis from 7-methylchromone (40-60% isolated yield, 10-20% dibromo impurity risk)
Quantified DifferenceSaves 1 synthetic step; prevents ~40% material loss during purification
ConditionsLibrary synthesis and scale-up preparation

Direct procurement eliminates a low-yielding, hazardous synthetic step and prevents batch-to-batch variability caused by dibrominated impurities.

AhR Agonism
Class-level
EC50 = 0.0300 nM
Reported AhR agonist assay potency; supports pathway probe context
HepG2-Lucia reporter cells, 24 h

Distinct Pharmacological Targeting vs. Coumarin Isomers

While 7-(bromomethyl)coumarins are frequently used as generic fluorescent tags, they cannot substitute for 7-(Bromomethyl)-4H-chromen-4-one in medicinal chemistry applications targeting specific enzyme pockets. The 4-pyrone geometry of the chromone core provides distinct hydrogen-bonding and steric profiles compared to the 2-pyrone coumarin. Structure-activity relationship (SAR) studies on monoamine oxidase B (MAO-B) inhibitors demonstrate that chromone derivatives can achieve high potency (IC50 in the sub-micromolar range), whereas equivalent coumarin isomers exhibit different selectivity profiles or reduced efficacy. The bromomethyl group allows for the rapid exploration of this specific 4-pyrone chemical space [1].

Evidence DimensionPharmacophore Geometry and Enzyme Affinity
Target Compound Data4-pyrone scaffold (sub-micromolar IC50 for specific MAO-B targets)
Comparator Or Baseline7-(Bromomethyl)coumarin (2-pyrone scaffold)
Quantified DifferenceDistinct spatial orientation of the carbonyl group leading to divergent target selectivity
ConditionsMedicinal chemistry library design and enzymatic assays

Crucial for drug discovery programs where the specific 4-oxo geometry is required for target engagement, making coumarin alternatives non-viable.

Reactivity
Class-level
Br⁻ vs Cl⁻: estimated 3–10× higher substitution rate
May support faster derivatization relative to chloromethyl analog
Halide nucleofugality principles; polar aprotic solvents
Kinase Modulation
Class-level
7-substituted chromones claimed as kinase modulators; 2-/3-isomers distinct
Positional isomer may shift kinase selectivity profile
Patent literature; limited direct panel data
Fluorescence
Class-level
Chromone: moderate fluorescence, photochemical transformation; coumarin: higher QY, different emission
Scaffold choice influences optical probe development and background signal
Target compound quantum yield not reported
Regioselectivity
Class-level
7-bromomethyl defined; 8-methyl analogs yield regioisomeric mixtures
Defined regiochemistry may simplify SAR synthesis and improve batch consistency
NBS bromination studies in CCl4

Medicinal Chemistry Library Synthesis (MAO-B and Kinase Inhibitors)

Due to its high reactivity and privileged scaffold, 7-(Bromomethyl)-4H-chromen-4-one is a highly efficient starting material for synthesizing libraries of potential neuroprotective agents and kinase inhibitors. The bromomethyl group allows for rapid, parallel SN2 alkylation of diverse secondary amines and functionalized phenols, enabling medicinal chemists to quickly map the structure-activity relationship (SAR) of the chromone 7-position without the interference of unreacted or over-brominated impurities [1].

Development of Fluorogenic Probes and Biomolecular Tags

The compound is highly suited for the creation of push-pull fluorogenic dyes and DNA intercalators. By reacting the bromomethyl handle with electron-donating groups, researchers can synthesize custom chromone fluorophores that exhibit environmentally sensitive fluorescence. The mild coupling conditions permitted by the bromide leaving group ensure that sensitive biomolecules, such as oligonucleotides or peptides, can be tagged without degradation [2].

Synthesis of Photo-Responsive Linkers in Materials Science

In polymer chemistry and materials science, the chromone core is utilized for its specific photochemical properties. 7-(Bromomethyl)-4H-chromen-4-one acts as a reliable electrophilic anchor to covalently attach the chromone unit to polymer backbones or nanoparticle surfaces. The quantitative yields achieved with the bromomethyl derivative ensure high functionalization density on the material surface, which is critical for consistent photo-responsive behavior [1].

Application Fit

Application
Selection Property
Validation Focus
NAAA Inhibitor Lead Optimization
Chromone scaffold with reactive 7-bromomethyl for SAR exploration
NAAA inhibitory potency differentiation; derivatization impact assessment
AhR Pathway Probe Development
Reported high-potency AhR agonist profile
AhR reporter assay context; cellular target engagement verification
Chromone Library Synthesis
Electrophilic bromomethyl handle with favorable leaving-group ability
Nucleophile scope and substitution kinetics; derivatization throughput
Kinase Covalent Inhibitor Design
7-substituted chromone scaffold for kinase modulation (patent claims)
Kinase selectivity profiling; covalent target engagement assessment

XLogP3

1.9

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